PDHK1 Inhibitory Activity: Target Compound vs. Closest Pyrimidinone Analog
The compound is annotated as a PDHK1 inhibitor in the Therapeutic Target Database, linked to patent WO2010007114 [1]. However, the specific IC50 value for this compound is not publicly disclosed in the abstracted records. For context, the well-characterized pyrimidinone PDHK1 inhibitor AZD7545 exhibits an IC50 of 36.8 nM against PDHK1 [2]. Without disclosed potency data, no quantitative comparison can be made. This entry serves only to highlight a potential differentiation axis that requires prospective experimental confirmation.
| Evidence Dimension | PDHK1 inhibitory potency |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | AZD7545 (pyrimidinone PDHK1 inhibitor): IC50 = 36.8 nM |
| Quantified Difference | Cannot be calculated; target data unavailable |
| Conditions | PDHK1 biochemical assay (comparator); target assay conditions unknown |
Why This Matters
PDHK1 is a validated oncology target; establishing the target compound's potency relative to a benchmark inhibitor would be a critical procurement decision factor.
- [1] Therapeutic Target Database (TTD). Drug ID: D0P1VT. Pyrimidinone derivative 1. https://ttd.idrblab.cn/data/drug/details/d0p1vt. View Source
- [2] ProbeChem. AZD7545: PDHK1 inhibitor (IC50 = 36.8 nM). View Source
